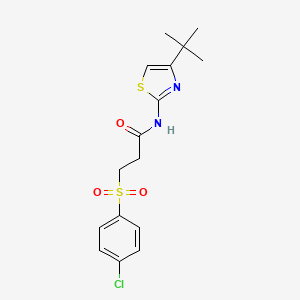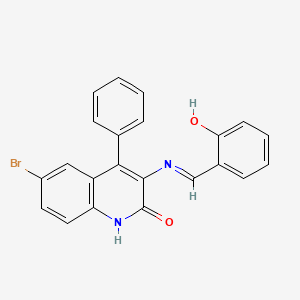
(E)-6-溴-3-((2-羟基苯亚甲基)氨基)-4-苯基喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a Schiff base, which is a class of compounds that feature a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen. Schiff bases are often used in organic synthesis and coordination chemistry .
Synthesis Analysis
Schiff bases are typically synthesized through a process called condensation, where an amine reacts with a carbonyl compound (like an aldehyde or ketone) to remove water and form the C=N bond .Molecular Structure Analysis
The molecular structure of a Schiff base generally consists of a planar arrangement around the C=N bond, which allows for conjugation with adjacent groups. This can lead to interesting photophysical properties .Chemical Reactions Analysis
Schiff bases can participate in a variety of chemical reactions. They can act as ligands to form coordination compounds with metals. They can also undergo reduction to form secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a Schiff base can vary widely depending on its structure. Some general properties include good thermal stability and variable solubility in water and organic solvents .科学研究应用
Pharmaceuticals
This compound may serve as a precursor or an intermediate in the synthesis of various pharmaceuticals. Its structural features, such as the bromo and phenyl groups, are often found in molecules with biological activity. For instance, similar compounds have been used in the development of SGLT2 inhibitors for diabetes therapy .
Material Science
In material science, the compound’s potential for creating novel materials is significant. Its aromatic structure could be useful in the development of organic semiconductors or as a building block for advanced polymers .
Chemical Synthesis
The compound could be employed in chemical synthesis as a reagent or catalyst. Its bromine atom makes it a good candidate for bromination reactions, which are crucial in the synthesis of many organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as fluorescent or chromogenic agents due to the presence of the quinolinone moiety, which is known for its luminescent properties .
Biochemistry
The compound might interact with biological macromolecules, influencing biochemical pathways or serving as a model compound for studying enzyme-substrate interactions. Its potential to form stable complexes with metals could be explored in the context of metalloproteins .
Immunodiagnostics
Derivatives of this compound could find applications in immunodiagnostics. The structural complexity and potential for modification make it a suitable candidate for designing novel antigens or haptens for antibody production .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6-bromo-3-[(2-hydroxyphenyl)methylideneamino]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-16-10-11-18-17(12-16)20(14-6-2-1-3-7-14)21(22(27)25-18)24-13-15-8-4-5-9-19(15)26/h1-13,26H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLLCZUUWFWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

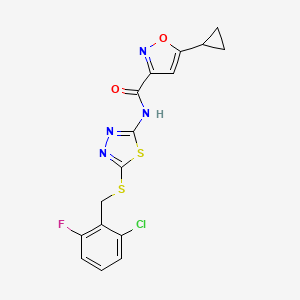
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)
![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)

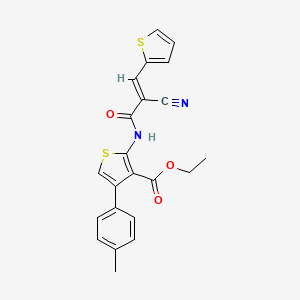
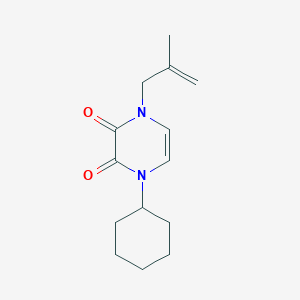
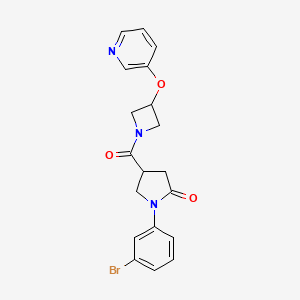

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B3016381.png)

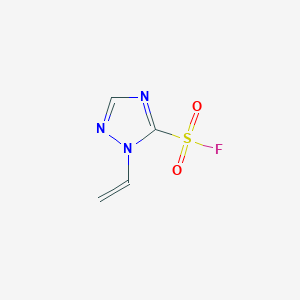
![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)
![2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3016386.png)
